3-(4-Octylphenethyl)-fingolimod Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Octylphenethyl)-fingolimod Hydrochloride involves several steps. One common method includes the preparation of 4-octylphenethyl alcohol through a Grignard reaction. This involves the reaction of octylmagnesium bromide with phenethyl chloride in anhydrous ether or tetrahydrofuran (THF) to yield 4-octylphenethyl alcohol . The alcohol is then converted to the corresponding amine, which is subsequently reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Octylphenethyl)-fingolimod Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Octylphenethyl)-fingolimod Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of sphingosine analogs and their chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Octylphenethyl)-fingolimod Hydrochloride involves its phosphorylation to form a potent agonist of sphingosine-1-phosphate (S1P) receptors. This interaction modulates immune cell trafficking by preventing lymphocyte egress from lymphoid organs, thereby reducing the immune response . The compound also enhances the activity of sphingosine transporters and inhibits cytosolic phospholipase A2 activity .
Comparison with Similar Compounds
Similar Compounds
Fingolimod (FTY720): A well-known immunomodulator with a similar mechanism of action.
Siponimod (BAF312): Another S1P receptor modulator used in the treatment of multiple sclerosis.
Ozanimod (RPC1063): A selective S1P receptor modulator with applications in autoimmune diseases.
Uniqueness
3-(4-Octylphenethyl)-fingolimod Hydrochloride is unique due to its specific structural modifications, which enhance its potency and selectivity for S1P receptors. These modifications also improve its pharmacokinetic properties, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C35H58ClNO2 |
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Molecular Weight |
560.3 g/mol |
IUPAC Name |
2-amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C35H57NO2.ClH/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(25-26-35(36,28-37)29-38)22-23-33(34)16-14-12-10-8-6-4-2;/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3;1H |
InChI Key |
GCJJZNGJLGRNIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCC(CO)(CO)N)CCCCCCCC.Cl |
Origin of Product |
United States |
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